tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride
Description
Chemical Identity and Nomenclature
This compound is definitively identified by the Chemical Abstracts Service registry number 1188263-77-5. The compound's systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates it as tert-butyl N-[4-(methylamino)butyl]carbamate hydrochloride. Alternative nomenclature systems recognize this compound as carbamic acid, N-[4-(methylamino)butyl]-, 1,1-dimethylethyl ester, hydrochloride in the 1:1 stoichiometric ratio.
The molecular formula C10H23ClN2O2 represents the complete hydrochloride salt form, incorporating the chloride anion as an integral component of the compound's identity. This formulation distinguishes it from the free base form, which carries the molecular formula C10H22N2O2 and the separate Chemical Abstracts Service number 874831-66-0. The hydrochloride designation indicates the presence of hydrochloric acid in the salt formation process, resulting in enhanced water solubility characteristics.
Structural Classification and Characteristics
This compound belongs to the carbamate class of organic compounds, specifically categorized as an N-protected amino derivative. The structural architecture incorporates a tert-butyloxycarbonyl protecting group, commonly employed in peptide synthesis and amino acid protection strategies. This protecting group functionality provides acid-labile characteristics, enabling selective deprotection under controlled acidic conditions.
The compound's structural framework consists of a four-carbon aliphatic chain bearing a terminal methylamino group and a carbamate-protected amino terminus. This bifunctional design creates opportunities for diverse chemical transformations, particularly in synthetic applications requiring selective functional group manipulation. The presence of the hydrochloride salt form enhances the compound's stability and handling characteristics while maintaining the inherent reactivity of the protected amine functionalities.
The tert-butyl ester component confers steric bulk that influences the compound's conformational preferences and reaction selectivity patterns. This steric influence proves particularly valuable in asymmetric synthesis applications where conformational control directly impacts stereochemical outcomes. The methylamino terminus provides a secondary amine functionality that remains available for further chemical elaboration while the carbamate-protected end offers opportunities for controlled deprotection and subsequent functionalization.
Historical Context in Chemical Research
The development of tert-butyloxycarbonyl protecting group chemistry traces its origins to the pioneering work of Carpino and colleagues in the early 1960s, who introduced this protecting group strategy as a mild and efficient method for amino acid protection. The subsequent evolution of carbamate chemistry led to the development of more complex derivatives, including compounds featuring extended aliphatic chains and multiple functional groups.
The specific compound this compound emerged as part of broader research efforts focused on developing versatile synthetic intermediates for pharmaceutical applications. Patent literature from the early 2000s documents various synthetic approaches toward related carbamate derivatives, highlighting the growing recognition of their utility in drug discovery and development programs.
Research methodologies for carbamate synthesis have evolved significantly over the past two decades, with particular emphasis on developing environmentally benign synthetic protocols. The synthesis of tert-butyl 2-(methylamino)ethylcarbamate, a structurally related compound, demonstrates the application of green chemistry principles through the use of readily available starting materials and efficient reaction conditions. These methodological advances have directly influenced the synthetic approaches employed for more complex derivatives, including the title compound.
Contemporary research efforts have focused on expanding the scope of carbamate applications beyond traditional protecting group chemistry. The introduction of modified carbamate structures, such as the tert-butoxythiocarbonyl group, represents ongoing efforts to develop protecting groups with enhanced selectivity and orthogonal deprotection capabilities. These developments provide important context for understanding the continued relevance of carbamate chemistry in modern synthetic organic chemistry.
Significance in Organic Chemistry and Pharmaceutical Sciences
This compound occupies a significant position in contemporary organic synthesis as both a synthetic intermediate and a model compound for studying carbamate reactivity patterns. The compound's bifunctional structure enables its utilization in convergent synthetic strategies where multiple bond-forming reactions can be orchestrated from a single precursor molecule. This versatility proves particularly valuable in the synthesis of complex pharmaceutical targets requiring precise functional group manipulation.
In pharmaceutical chemistry, the compound serves as a crucial building block for the synthesis of bioactive molecules targeting various therapeutic areas. The tert-butyloxycarbonyl protecting group provides essential chemoselectivity during multi-step synthetic sequences, allowing for the introduction of diverse pharmacophoric elements without interference from reactive amino functionalities. This protective strategy has enabled the development of numerous drug candidates and marketed pharmaceuticals.
The compound's role in method development extends beyond simple protecting group applications to encompass advanced synthetic transformations. Research investigations have demonstrated its utility in lithiation reactions, cross-coupling processes, and asymmetric synthesis protocols. These applications highlight the compound's versatility as a synthetic platform and its potential for generating molecular diversity through systematic structural modification.
Current research trends emphasize the development of novel synthetic methodologies that exploit the unique reactivity profile of carbamate-containing substrates. The compound's participation in cascade reaction sequences and its compatibility with modern catalytic systems position it as an important tool for accessing complex molecular architectures efficiently. These capabilities align with contemporary pharmaceutical research goals of developing sustainable and cost-effective synthetic routes to bioactive compounds.
Properties
IUPAC Name |
tert-butyl N-[4-(methylamino)butyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-5-7-11-4;/h11H,5-8H2,1-4H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPIPBAUKZAPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662512 | |
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-77-5 | |
| Record name | Carbamic acid, N-[4-(methylamino)butyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [4-(methylamino)butyl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride is a carbamate derivative with significant potential in pharmaceutical applications, particularly in neuropharmacology. This compound's structure suggests interactions with various biological targets, including enzymes and receptors involved in neurological processes. This article reviews its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.
- Molecular Formula : CHClNO
- Molecular Weight : 202.29 g/mol
- CAS Number : 874831-66-0
The mechanism of action for this compound involves:
- Enzyme Interaction : The carbamate group can form covalent bonds with the active sites of enzymes, leading to either inhibition or activation of their activity.
- Receptor Modulation : The methylamino group interacts with receptor sites, influencing their function and related signaling pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of drug development:
-
Neuropharmacological Effects :
- It has shown potential to cross the blood-brain barrier, suggesting applications in treating neurological disorders.
- Studies indicate its ability to modulate specific enzyme activities related to neurotransmitter systems, which may enhance cognitive functions or provide therapeutic effects against neurodegenerative diseases.
- Enzyme Inhibition :
-
Cellular Interactions :
- Its capacity to penetrate cellular membranes allows it to influence intracellular signaling pathways, making it a candidate for further investigation in drug design and development.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound, emphasizing its pharmacological potential:
-
Study on Neuroprotective Effects :
A study investigated the compound's neuroprotective effects against amyloid beta-induced toxicity in astrocytes. Results indicated that it could reduce oxidative stress markers and inflammation in cell cultures, suggesting its potential as a treatment for Alzheimer's disease . -
In Vivo Studies :
In animal models simulating neurodegeneration, the compound demonstrated moderate protective effects against cognitive decline induced by scopolamine. However, bioavailability issues were noted, indicating that further optimization is necessary for effective therapeutic use .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Scientific Research Applications
Pharmaceutical Intermediate
Tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride serves as a building block for synthesizing various pharmaceutical compounds. Its structure allows it to participate in reactions typical of carbamates, which are crucial for creating more complex organic molecules in medicinal chemistry.
Synthesis and Yield
The synthesis of this compound typically follows a straightforward method that yields high purity products. The reaction conditions and reagents used can be optimized to enhance the yield further, making it an attractive intermediate for pharmaceutical applications.
Neuropharmacological Applications
Research indicates that this compound exhibits significant biological activity, particularly in drug development targeting neurological disorders. Its ability to cross the blood-brain barrier suggests potential applications in neuropharmacology, particularly for conditions involving neurotransmitter systems.
Interaction with Biological Targets
The compound's structure implies potential interactions with biological targets such as enzymes and receptors involved in neurological processes. Preliminary studies have shown that it can modulate certain enzyme activities and influence intracellular signaling pathways, making it a candidate for further investigation in drug design and development.
The compound has shown promise in modulating biological activities, particularly those related to neurodegenerative diseases. Its ability to penetrate cellular membranes allows it to influence intracellular signaling pathways, which is critical for developing therapeutic agents targeting neurological conditions.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the methylamino group, forming N-oxides. The reaction is influenced by the choice of oxidizing agent and solvent.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Hydrogen peroxide | Acidic aqueous solution, 25°C | (4-(Methyl-N-oxide)butyl)carbamate | |
| Potassium permanganate | Ethanol, reflux | Oxidized carbamate derivatives |
The formation of N-oxides is critical for modulating biological activity, as oxidation alters electron distribution and hydrogen-bonding capabilities.
Reduction Reactions
Reduction targets the carbamate moiety, cleaving the carbonyl group to yield primary or secondary amines.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Lithium aluminum hydride | Tetrahydrofuran, 0°C | 4-(Methylamino)butylamine | |
| Sodium borohydride | Methanol, 25°C | Partially reduced intermediates |
Reduction with LiAlH4 proceeds quantitatively, while NaBH4 yields incomplete conversion due to steric hindrance from the tert-butyl group.
Substitution Reactions
The carbamate group participates in nucleophilic substitution, enabling functional group interconversion.
| Nucleophile | Conditions | Product | Source |
|---|---|---|---|
| Ethanolamine | DCM, triethylamine, 25°C | Ethanolamine-substituted derivative | |
| Thiophenol | DMF, K2CO3, 60°C | Phenylthio-carbamate |
Substitution reactions are pH-dependent, with optimal performance under mildly basic conditions to deprotonate nucleophiles.
Deprotection Reactions
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions, releasing the free amine hydrochloride.
| Acid | Conditions | Product | Source |
|---|---|---|---|
| Hydrochloric acid | Dioxane, 25°C, 2h | 4-(Methylamino)butylamine hydrochloride | |
| Trifluoroacetic acid | Dichloromethane, 0°C, 1h | Deprotected amine |
Deprotection with HCl is preferred for scalability, while TFA offers faster kinetics .
Catalytic Reactions
The compound serves as a substrate in transition-metal-catalyzed reactions, such as cross-coupling.
| Catalyst | Conditions | Product | Source |
|---|---|---|---|
| Palladium(II) acetate | DMF, 100°C, 12h | Arylated carbamate derivatives | |
| Copper(I) iodide | Acetonitrile, 80°C, 6h | Alkynylated analogs |
These reactions enable the introduction of aryl or alkynyl groups for structural diversification .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to water leads to gradual hydrolysis of the carbamate group, forming CO2 and the corresponding amine.
-
Thermal Decomposition : Decomposes above 200°C, releasing isobutylene and CO2.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares core structural motifs with other tert-butyl carbamate derivatives. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Hydrochloride Salts : The hydrochloride derivatives (e.g., CAS 156731-40-7 and 1179359-61-5) exhibit higher molecular weights and improved aqueous solubility compared to their free-base counterparts .
- Reactivity : The presence of unsaturated bonds (e.g., butenyl in CAS 1914155-12-6) may enhance electrophilic reactivity, whereas saturated chains (as in the target compound) favor nucleophilic substitution or hydrogen bonding .
Preparation Methods
Boc Protection of Aminobutyl Precursors
The starting material often is 4-aminobutanol or its derivatives. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the Boc-protected intermediate.
- Typical conditions: Boc2O, base (e.g., triethylamine), solvent such as dichloromethane or ethyl acetate.
- Reaction time: 1–3 hours at room temperature.
- Yield: Generally high, >85%.
Detailed Experimental Data from Patents
| Step | Reagents & Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc protection of 4-aminobutyl precursor | Di-tert-butyl dicarbonate, base (e.g., N-methylmorpholine), solvent: ethyl acetate | -10 to 15 | 2–4 h | ~90 | Formation of Boc intermediate (Compound I) |
| Phase-transfer catalyzed methylation | Methyl sulfate, tetrabutylammonium bromide (0.025–0.2 molar equiv), KOH (50% aqueous), ethyl acetate | 0 to 10 | 2–3 h | 92–97 | Alkylation under PTC conditions |
| Hydrochloride salt formation | HCl gas or HCl solution in solvent | Room temp | 1–2 h | Quantitative | Crystallization of hydrochloride salt |
Data adapted from CN102020589B patent embodiments.
Reaction Mechanism Insights
- Boc Protection: The nucleophilic amino group attacks the electrophilic carbonyl carbon of Boc2O, forming a carbamate linkage and releasing tert-butanol.
- Phase-Transfer Catalyzed Methylation: The tetrabutylammonium bromide facilitates the transfer of hydroxide ions from the aqueous to the organic phase where the Boc-protected amine reacts with methyl sulfate, leading to selective N-methylation.
- Salt Formation: Protonation of the tertiary amine by HCl yields the stable hydrochloride salt.
Alternative Synthetic Approaches
While the PTC alkylation method is efficient, other methods reported in literature for carbamate derivatives include:
- Curtius rearrangement: Conversion of acyl azides to isocyanates, which react with tert-butanol to form Boc carbamates.
- EDCI/HOBt coupling: For carbamates linked to aromatic amines, carbamate formation via amide coupling reagents is reported, though less common for this aliphatic substrate.
These methods are less directly applicable to tert-Butyl (4-(methylamino)butyl)carbamate hydrochloride but provide context for carbamate synthesis.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting material | 4-Aminobutanol or N-Boc-4-aminobutyl derivatives |
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) |
| Base for Boc protection | N-Methylmorpholine or triethylamine |
| Solvent for Boc protection | Ethyl acetate, dichloromethane |
| Methylation reagent | Methyl sulfate |
| Phase-transfer catalyst | Tetrabutylammonium bromide |
| Alkylation solvent | Ethyl acetate |
| Alkylation temperature | 0 to 10 °C |
| Alkylation base | 50% aqueous KOH |
| Hydrochloride formation | HCl gas or HCl solution in ether or ethyl acetate |
| Typical yields | Boc protection: ~90%; Methylation: 92–97% |
Q & A
Q. What advanced reactor designs improve scalability and yield for multi-step syntheses involving this compound?
- Methodological Answer : Use continuous-flow reactors with in-line IR monitoring for Boc protection and hydrochloride formation. Benefits include precise temperature control (critical for exothermic steps) and reduced side reactions. Membrane separation units can isolate intermediates without manual purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
